molecular formula C8H16N2O2 B1196854 Diacetylputrescine CAS No. 3073-57-2

Diacetylputrescine

Cat. No. B1196854
CAS RN: 3073-57-2
M. Wt: 172.22 g/mol
InChI Key: SJRLWEMEJAYEHR-UHFFFAOYSA-N
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Description

Diacetylputrescine is a compound with the molecular formula C8H16N2O2 . It is also known by other names such as Tetramethylenebisacetamide and N-acetyl-N-(4-aminobutyl)acetamide . It has a molecular weight of 172.22 g/mol .


Synthesis Analysis

Diacetylputrescine is produced by intestinal bacteria from arginine . It is synthesized by two main pathways (from ornithine and arginine), but recently a third pathway from citrulline was reported in sesame plants .


Molecular Structure Analysis

The molecular structure of Diacetylputrescine includes elements such as carbon, hydrogen, nitrogen, and oxygen . The IUPAC name for Diacetylputrescine is N-acetyl-N-(4-aminobutyl)acetamide .


Physical And Chemical Properties Analysis

Diacetylputrescine has a molecular weight of 172.22 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 63.4 Ų .

Scientific Research Applications

Safety And Hazards

When handling Diacetylputrescine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for Diacetylputrescine are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

N-acetyl-N-(4-aminobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)10(8(2)12)6-4-3-5-9/h3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRLWEMEJAYEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCN)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184752
Record name Diacetylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetylputrescine

CAS RN

3073-57-2
Record name Diacetylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
TL Bowlin, A Rosenberger, D Stemerick, ML Edwards - Cancer Research, 1990 - AACR
The objective of the present investigation was to evaluate the immunomodulating properties of tetramethylenebisacetamide (N,N′1-diacetylputrescine, DAP), a known inducer of …
Number of citations: 17 aacrjournals.org
MK Venäläinen, AN Roine, MR Häkkinen… - Anticancer …, 2018 - ar.iiarjournals.org
Background: The declining mortality rate of patients with colorectal cancer (CRC) can be explained, at least partially, with early diagnosis. Simple diagnostic methods are needed to …
Number of citations: 28 ar.iiarjournals.org
SI Nissinen, M Venäläinen, P Kumpulainen… - Cancer …, 2021 - journals.sagepub.com
… , N 8 -acetylspermidine and diacetylputrescine – distinguished pancreatic cancer and PLP from controls … The combination of acetylputrescine, diacetylspermidine and diacetylputrescine …
Number of citations: 6 journals.sagepub.com
GD Luk, ZN Canellakis - Biochemistry International, 1990 - europepmc.org
Our studies demonstrate that diacetylputrescine (TMBA), and its analog hexamethylenebisacetamide, HMBA, inhibit the expression of the c-myc oncogene in activated …
Number of citations: 2 europepmc.org
JL Ryan, PK Bondy, L Gobran… - Journal of immunology …, 1984 - journals.aai.org
Fully acetylated diamines hexamethylenebisacetamide (HMBA) and diacetylputrescine (tetramethylenebisacetamide, TMBA) cause inhibition of murine B lymphocyte activation in the …
Number of citations: 12 journals.aai.org
J Lacy, WC Summers, ZN Canellakis - Journal of immunology …, 1985 - journals.aai.org
… In association with these effects in MELC, diacetylputrescine is taken up intracellularly and metabolized (7-9). Finally, we have shown that diacetylputrescine inhibits endotoxin-induced …
Number of citations: 6 journals.aai.org
TA Smith, JHA Barker, M Jung - Microbiology, 1990 - microbiologyresearch.org
Several inhibitors of ornithine and arginine decarboxylases reduced growth of the fungus Botrytis cinerea cultured on Czapek Dox agar. Of these, the most effective were …
Number of citations: 26 www.microbiologyresearch.org
MM Abdel-Monem, K Ohno - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… second fraction, eluted with 5-15% ethanol in chloroform, contained a mixture of diacetylputrescine … solid was recrystallized from chloroform to provide diacetylputrescine, mp …
Number of citations: 21 www.sciencedirect.com
ZN Canellakis, PK Bondy - Advances in …, 1982 - LIPPINCOTT-RAVEN PUBL 227 …
Number of citations: 13
GG Luk, ZN Canellakis - submitted
Number of citations: 2

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